selamectin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

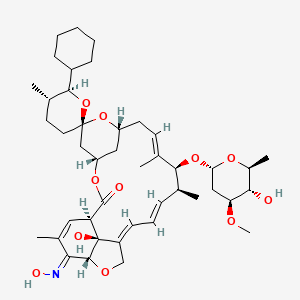

Selamectin, also known as this compound, is a useful research compound. Its molecular formula is C43H63NO11 and its molecular weight is 770 g/mol. The purity is usually 95%.

The exact mass of the compound Stronghold is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Endectocides, Macrocyclic lactones -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Selamectin functions primarily as an endectocide, meaning it is effective against both external parasites (ecto-parasites) like fleas and ticks, and internal parasites (endo-parasites) such as heartworms and roundworms. The compound's mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death.

Efficacy Against Fleas

Numerous studies have documented the effectiveness of this compound in controlling flea infestations in dogs and cats. In a randomized controlled study, this compound was applied topically at a dosage of 6 mg/kg once monthly. Results indicated significant reductions in flea counts:

-

Dogs :

- Day 30: 92.1% reduction

- Day 60: 99.0% reduction

- Day 90: 99.8% reduction

- Cats :

Heartworm Prevention

This compound has also been shown to be highly effective in preventing heartworm disease (Dirofilaria immitis) in dogs. In a study involving dogs from heartworm-endemic areas, this compound achieved a heartworm prevention rate of 100%, with all treated dogs testing negative for microfilariae after six months .

Study on Rabbits

A study conducted on New Zealand White rabbits assessed the efficacy of this compound for flea control. Rabbits were treated with topical this compound at doses of 10 mg/kg and 20 mg/kg. The results showed:

- Efficacy on Day 2:

- 10 mg/kg group: 91.3%

- 20 mg/kg group: 97.1%

- By Day 16, efficacy dropped significantly to:

This study highlighted the importance of dosage and timing in achieving optimal efficacy.

Field Studies on Companion Animals

In multiple field studies involving dogs and cats with naturally occurring flea infestations, this compound was administered topically over three months. The findings consistently demonstrated high efficacy rates against fleas without the need for environmental treatment or simultaneous treatment of in-contact animals .

Safety Profile

This compound has exhibited a favorable safety profile in various studies, with no serious adverse events reported during extensive clinical trials involving thousands of treated animals . This safety record enhances its appeal as a first-line treatment option for parasitic infestations.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Selamectin’s reactivity is governed by three key structural elements:

-

Macrocyclic lactone ring : A 16-membered lactone backbone with conjugated double bonds, enabling redox reactions and electrophilic interactions.

-

Hydroxyl groups : Two secondary hydroxyl groups at C-5 and C-13 positions participate in hydrogen bonding and oxidation.

-

Oxime group : A hydroxyimino (-N-OH) moiety at C-5 facilitates hydrolysis under acidic conditions and coordination with metal ions.

Metabolic Pathways and Enzymatic Reactions

This compound undergoes extensive metabolism primarily mediated by CYP3A4 , a cytochrome P450 enzyme. Key reactions include:

Key Findings :

-

Hydroxylation at the C-2β and C-6β positions of testosterone reduces its androgenic activity .

-

Sulfoxidation enhances the anthelmintic activity of albendazole .

Stability and Degradation Under Environmental Conditions

This compound’s stability is influenced by temperature and pH:

| Condition | Observation | Reference |

|---|---|---|

| Thermal degradation | Stable at ≤30°C; decomposes at >50°C | |

| Acidic hydrolysis | Oxime group hydrolyzes to ketone | |

| Photodegradation | Limited data; lactone ring susceptible |

Storage Recommendations : Maintain below 30°C (86°F) to prevent thermal degradation .

Drug-Drug Interaction Potential

This compound’s metabolism via CYP3A4 creates interaction risks with:

-

Benzyl alcohol : Synergistically increases methemoglobinemia risk through undefined redox mechanisms .

-

CYP3A4 inhibitors/inducers : Alters this compound’s systemic exposure and efficacy .

Mechanistic Insights from Pharmacokinetic Data

Eigenschaften

Molekularformel |

C43H63NO11 |

|---|---|

Molekulargewicht |

770 g/mol |

IUPAC-Name |

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36+/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 |

InChI-Schlüssel |

AFJYYKSVHJGXSN-KAJWKRCWSA-N |

Isomerische SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 |

Kanonische SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

Piktogramme |

Health Hazard; Environmental Hazard |

Synonyme |

25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22 23-dihydro-5-(hydroxyimino)-avermectin B1 monosaccharide selamectin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.